2,6-Dimethyloctane

Description

The exact mass of the compound 2,6-Dimethyloctane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91459. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dimethyloctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyloctane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyloctane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALHPSXXQIPKTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058628 |

Source

|

| Record name | 2,6-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very faintly yellow liquid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 2,6-Dimethyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2051-30-1 |

Source

|

| Record name | 2,6-Dimethyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 2,6-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyloctane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C10H22. As an isomer of decane, its molecular structure, characterized by methyl groups at the second and sixth carbon positions of an octane (B31449) chain, imparts specific physical and chemical properties that are of interest in various fields of research and industrial application. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2,6-dimethyloctane, details the experimental methodologies for their determination, and presents this information in a clear and accessible format for technical audiences.

Core Physical and Chemical Properties

The properties of 2,6-dimethyloctane are summarized in the tables below, providing a clear reference for its key characteristics.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C10H22 | [1][2][3][4][5] |

| Molecular Weight | 142.28 g/mol | [3][6][7][8] |

| CAS Number | 2051-30-1 | [1][2][4][5] |

| Appearance | Colorless to almost colorless, clear liquid | [1][9] |

| Odor | Gasoline-like | [10][11] |

Thermophysical Properties

| Property | Value | Source(s) |

| Boiling Point | 158 - 161 °C at 760 mmHg | [1][2][12][13][14] |

| Melting Point | -53.15 °C | [11][14] |

| Density | 0.73 g/cm³ at 20°C | [1][2][13][14] |

| Vapor Pressure | 3.205 - 3.21 mmHg at 25°C | [12][13][14] |

| Flash Point | 34 °C (Closed Cup) | [1][2][14] |

| Refractive Index | 1.411 at 20°C | [1][2][13][15] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Insoluble (89.16 µg/L, temperature not stated) | [9][10][12][14] |

| Ethanol | Soluble | [8][12][16] |

| Non-polar organic solvents (e.g., hexane, benzene) | Good solubility | [10] |

Chemical Properties and Reactivity

2,6-Dimethyloctane, as a saturated alkane, is a relatively non-reactive compound. Its primary chemical characteristics include:

-

Flammability : It is a flammable liquid and vapor.[1][6][9] Precautionary measures should be taken to avoid ignition sources.

-

Combustion : Like other alkanes, it undergoes combustion in the presence of oxygen to produce carbon dioxide and water, a property that makes it a subject of interest in fuel research.[10]

-

Reactivity : It is generally stable and does not react with common acids, bases, or oxidizing agents under normal conditions. It can, however, undergo halogenation in the presence of UV light.

-

Applications : It is utilized as a diesel fuel additive and as a reagent or product in various chemical reactions.[16]

Experimental Protocols

The determination of the physical properties of 2,6-dimethyloctane is conducted using standardized experimental methodologies. Below are detailed summaries of the principles behind the key test methods.

Boiling Point Determination (ASTM D1078)

The boiling point of volatile organic liquids like 2,6-dimethyloctane is typically determined using the ASTM D1078 standard test method . This method covers the distillation range of liquids that are chemically stable during the process.[8][9][13][15][17]

-

Principle : A specified volume of the liquid is distilled under controlled conditions. The temperature of the vapor is monitored as the liquid boils and condenses. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus : The setup consists of a distillation flask, a condenser, a graduated cylinder to collect the distillate, and a calibrated thermometer or temperature sensor.

-

Procedure : A 100 mL sample is placed in the distillation flask. Heat is applied, and the temperature is recorded at the point the first drop of condensate falls from the condenser (initial boiling point) and throughout the distillation process until the final drop evaporates (dry point). The boiling range provides an indication of the substance's purity.

Melting/Freezing Point Determination (ASTM D2386)

The freezing point of hydrocarbon fuels, which is analogous to the melting point, can be determined by ASTM D2386 . This method is crucial for substances used in environments with varying temperatures.[6][18][19][20][21]

-

Principle : The method determines the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the temperature of the fuel is allowed to rise.[19]

-

Apparatus : A jacketed sample tube, a stirrer, and a calibrated low-temperature thermometer are used. The sample is cooled in a cooling bath.

-

Procedure : The liquid sample is cooled while being continuously stirred. The temperature at which the first hydrocarbon crystals appear is noted. The sample is then allowed to warm up slowly, and the temperature at which the last crystals disappear is recorded as the freezing point.

Density Measurement (ASTM D4052)

The density of liquids such as 2,6-dimethyloctane is accurately measured using a digital density meter according to ASTM D4052 .[3][22][23][24][25]

-

Principle : This method utilizes an oscillating U-tube. The frequency of oscillation of the U-tube is dependent on its mass. When filled with the sample liquid, the change in oscillation frequency is directly related to the density of the liquid.

-

Apparatus : A digital density meter with a thermostatically controlled oscillating U-tube and a precision temperature control system.

-

Procedure : The U-tube is cleaned and dried, and its oscillation period is measured when empty and when filled with a reference standard (typically dry air and pure water). The sample is then introduced into the U-tube, and its oscillation period is measured. The instrument's software calculates the density of the sample based on the calibration and the measured oscillation period.

Flash Point Determination (ASTM D93)

The flash point of flammable liquids is a critical safety parameter determined by methods such as the Pensky-Martens closed-cup test (ASTM D93) .[2][4][10][26][27]

-

Principle : The sample is heated in a closed cup at a controlled rate with continuous stirring. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[28]

-

Apparatus : A Pensky-Martens closed-cup tester, which includes a brass test cup with a close-fitting lid, a stirrer, a heating source, and an ignition source applicator.

-

Procedure : The test cup is filled with the sample to a specified level. The lid is secured, and the sample is heated and stirred at a prescribed rate. The ignition source is applied at regular temperature intervals until a flash is observed.

Refractive Index Measurement (ASTM D1218)

The refractive index of hydrocarbon liquids is a fundamental physical property measured according to ASTM D1218 .[1][5][7][16][29]

-

Principle : This test method measures the refractive index, which is the ratio of the speed of light in a vacuum to its speed in the substance. It is determined by measuring the critical angle of refraction.

-

Apparatus : A calibrated refractometer, typically an Abbe-type instrument, with a light source and a temperature-controlled prism assembly.

-

Procedure : A small drop of the sample is placed between the two prisms of the refractometer. Light from a monochromatic source is passed through the prisms and the sample. The user or an automated detector adjusts the instrument to find the critical angle, from which the refractive index is determined. The measurement is temperature-dependent and is typically reported at 20°C.

Vapor Pressure Determination (ASTM D5191)

The vapor pressure of volatile petroleum products can be determined using the Mini Method outlined in ASTM D5191 .[11][12][14][30][31]

-

Principle : A small, known volume of the liquid is introduced into a thermostatically controlled, evacuated test chamber. The chamber's internal volume is significantly larger than the sample volume. The sample is allowed to reach thermal equilibrium, and the resulting pressure increase in the chamber is measured.

-

Apparatus : An automated vapor pressure instrument with an evacuated test chamber, a pressure transducer, and a temperature control system.

-

Procedure : The test chamber is evacuated and its temperature is stabilized. A chilled, air-saturated sample is drawn into a syringe and then injected into the test chamber. The pressure is monitored until it reaches a stable value, which is recorded as the total vapor pressure.

Isomeric Relationship of Decane

2,6-Dimethyloctane is one of 75 structural isomers of decane. The following diagram illustrates the logical relationship between the parent alkane (decane) and some of its branched-chain isomers, including 2,6-dimethyloctane.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. store.astm.org [store.astm.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. matestlabs.com [matestlabs.com]

- 8. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]

- 15. store.astm.org [store.astm.org]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. store.astm.org [store.astm.org]

- 18. store.astm.org [store.astm.org]

- 19. shxf17.com [shxf17.com]

- 20. reference.globalspec.com [reference.globalspec.com]

- 21. store.astm.org [store.astm.org]

- 22. ASTM D4052 - eralytics [eralytics.com]

- 23. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 24. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 25. contitesting.com [contitesting.com]

- 26. store.astm.org [store.astm.org]

- 27. petrolube.com [petrolube.com]

- 28. Flash- and fire point measurement | Anton Paar Wiki [wiki.anton-paar.com]

- 29. store.astm.org [store.astm.org]

- 30. store.astm.org [store.astm.org]

- 31. Supply ASTM D5191 Apparatus for Vapor Pressure of Petroleum Products(Mini Method) Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

An In-depth Technical Guide to 2,6-Dimethyloctane (CAS: 2051-30-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethyloctane (CAS: 2051-30-1), a branched-chain alkane. This document collates essential physicochemical data, detailed spectroscopic information, and established experimental protocols for its synthesis and analysis. The information is presented to support research and development activities, particularly in the fields of chemistry and drug development where it may serve as a starting material or a reference compound.[1]

Physicochemical Properties

2,6-Dimethyloctane is a colorless, clear liquid with a characteristic faint odor.[1] It is a non-polar organic compound, which dictates its solubility in various solvents. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| CAS Number | 2051-30-1 | [1][2] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 160-161 °C at 760 mmHg | [1] |

| Density | 0.73 g/cm³ | |

| Refractive Index | 1.41 | |

| Flash Point | 34 °C | |

| Vapor Pressure | 3.21 mmHg at 25 °C | |

| Solubility | Soluble in ethanol (B145695), methanol, isopropanol. Insoluble in water. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2,6-dimethyloctane. The following sections provide key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2,6-dimethyloctane provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| ~0.85 | d | 6H | -CH(CH ₃)₂ | [3] |

| ~0.86 | t | 3H | -CH₂CH ₃ | [3] |

| ~1.1-1.4 | m | 11H | -CH ₂- and -CH - | [3] |

| ~1.53 | m | 2H | -CH ₂- | [3] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (ppm) | Assignment | Reference |

| 11.45 | -CH₂C H₃ | [4] |

| 19.30 | -CH(C H₃)₂ | [4] |

| 22.73 | -CH(C H₃)₂ | [4] |

| 24.99 | -C H₂- | [4] |

| 28.13 | -C H(CH₃)₂ | [4] |

| 29.67 | -C H₂- | [4] |

| 34.62 | -C H₂- | [4] |

| 37.07 | -C H₂- | [4] |

| 39.57 | -C H(CH₃)₂ | [4] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,6-dimethyloctane results in fragmentation of the molecular ion. The fragmentation pattern is characteristic of branched alkanes.

| m/z | Relative Intensity (%) | Proposed Fragment | Reference |

| 43 | 100 | [C₃H₇]⁺ | [5] |

| 57 | 80 | [C₄H₉]⁺ | [5] |

| 71 | 40 | [C₅H₁₁]⁺ | [5] |

| 85 | 20 | [C₆H₁₃]⁺ | [5] |

| 142 | <5 | [C₁₀H₂₂]⁺ (Molecular Ion) | [6] |

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-dimethyloctane shows characteristic absorption bands for C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 2950-2850 | C-H Stretch | Alkane (-CH₃, -CH₂, -CH) | [7] |

| 1465 | C-H Bend | Alkane (-CH₂) | [7] |

| 1380 | C-H Bend | Alkane (-CH₃) | [7] |

Experimental Protocols

Synthesis of 2,6-Dimethyloctane from Geraniol (B1671447)

This protocol describes the hydrogenation of geraniol to produce 2,6-dimethyloctane.[8]

Materials:

-

Geraniol

-

Palladium on carbon (5% Pd)

-

Tetrahydrofuran (THF)

-

Ethanol

-

Hydrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve geraniol (1.19 mol) in THF (700 mL).

-

Add 5% palladium on carbon (5.09 g) to the solution.

-

Hydrogenate the mixture at room temperature for 15 hours under a hydrogen atmosphere.

-

After the reaction is complete, filter the mixture to remove the catalyst and wash the filter cake with hexane.

-

Remove the THF and hexane from the filtrate by rotary evaporation.

-

Perform vacuum distillation on the crude product. Collect the fraction containing a mixture of 3,7-dimethyloct-2-ene and 2,6-dimethyloctane.

-

Transfer the collected fraction to a hydrogenation apparatus.

-

Add a catalytic amount of 5% palladium on carbon (1.69 g) and a small amount of ethanol to rinse the flask.

-

Reduce the mixture with hydrogen gas in a Parr shaker for 20 hours.

-

Filter the reaction mixture to remove the catalyst and wash the filter cake with hexane.

-

Concentrate the crude product by rotary evaporation.

-

Isolate the final product, 2,6-dimethyloctane, by vacuum distillation (83-86 °C at 70 mm Hg).

Caption: Synthesis workflow for 2,6-Dimethyloctane from Geraniol.

Analytical Methods

Sample Preparation: Prepare a dilute solution of 2,6-dimethyloctane in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is in the range of 10-100 ppm.

Instrument Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.[9]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Mass Range: 40-200 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Caption: General workflow for GC-MS analysis.

Sample Preparation: Dissolve approximately 10-20 mg of 2,6-dimethyloctane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[10] Ensure the sample is free of particulate matter.

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher.

-

Solvent: CDCl₃.

-

Number of Scans: 16.

-

Relaxation Delay: 1 s.

-

Pulse Width: 30°.

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Solvent: CDCl₃.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 s.

-

Pulse Program: Proton-decoupled.

Sample Preparation: As 2,6-dimethyloctane is a liquid, a neat sample can be analyzed directly. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.[11]

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Applications

2,6-Dimethyloctane has applications in various industrial and research settings:

-

Fuel Additive: Due to its branched structure, it can be used as a component in gasoline to improve the octane rating.

-

Solvent: Its non-polar nature makes it a suitable solvent for various organic reactions and extractions.[12]

-

Lubricants: It can be used in the formulation of lubricants.

-

Fragrance Industry: It is used as a fragrance ingredient in various consumer products.

-

Research Chemical: It serves as a standard and starting material in chemical synthesis and research.[1] In the pharmaceutical industry, it can be a starting material for the synthesis of various drug molecules.

Biological Relevance

2,6-Dimethyloctane has been identified as a volatile component in the essential oil of lemongrass (Cymbopogon citratus). This suggests its natural occurrence and potential role in plant signaling or defense mechanisms. Its low toxicity profile makes it of interest in applications where biocompatibility is a concern.

Safety Information

2,6-Dimethyloctane is a flammable liquid and vapor.[5] Appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated place away from sources of ignition.[13]

References

- 1. 2,6-dimethyl octane, 2051-30-1 [thegoodscentscompany.com]

- 2. scent.vn [scent.vn]

- 3. 2,6-DIMETHYLOCTANE(2051-30-1) 1H NMR [m.chemicalbook.com]

- 4. 2,6-DIMETHYLOCTANE(2051-30-1) 13C NMR [m.chemicalbook.com]

- 5. 2,6-Dimethyloctane | C10H22 | CID 16319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Octane, 2,6-dimethyl- [webbook.nist.gov]

- 7. Octane, 2,6-dimethyl- [webbook.nist.gov]

- 8. 2,6-DIMETHYLOCTANE synthesis - chemicalbook [chemicalbook.com]

- 9. AMT - Determination of n-alkanes, polycyclic aromatic hydrocarbons and hopanes in atmospheric aerosol: evaluation and comparison of thermal desorption GC-MS and solvent extraction GC-MS approaches [amt.copernicus.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. pragolab.cz [pragolab.cz]

- 13. chembk.com [chembk.com]

Isomers of 2,6-Dimethyloctane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane (B31447) (C10H22) is a saturated hydrocarbon with 75 structural isomers, each exhibiting unique physical and chemical properties despite sharing the same molecular formula.[1][2][3] These variations arise from the different arrangements of carbon atoms in their molecular structure. This guide provides an in-depth analysis of the isomers of decane, with a specific focus on 2,6-dimethyloctane and its related structures. Understanding the nuances of these isomers is critical in fields such as organic synthesis, fuel technology, and materials science, where specific physical properties like boiling point, density, and refractive index can significantly influence a compound's application and behavior. This document presents a comparative analysis of these properties for a selection of decane isomers, details the experimental protocols for their determination, and illustrates the isomeric relationships using graph-based visualization.

Isomeric Landscape of Decane

The structural isomers of decane can be broadly categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents. These categories include the straight-chain n-decane, various methylnonanes, ethyloctanes, and a multitude of dimethyl-, trimethyl-, and ethylmethyl- substituted alkanes. 2,6-Dimethyloctane belongs to the dimethyloctane subgroup, characterized by an eight-carbon chain with two methyl group attachments.

Comparative Physical Properties of Selected Decane Isomers

The physical properties of decane isomers are intrinsically linked to their molecular structure. Generally, increased branching leads to a decrease in the boiling point due to reduced van der Waals forces between molecules. The following table summarizes key physical data for 2,6-dimethyloctane and a selection of its isomers.

| Isomer Name | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD) |

| n-Decane | 124-18-5 | 174.1[2] | 0.730 (at 20°C)[4] | 1.411 (at 20°C)[5] |

| 2-Methylnonane | 871-83-0 | 166-169[6][7] | 0.726 (at 20°C)[6][7] | 1.410 (at 20°C)[6] |

| 5-Methylnonane | 15869-85-9 | 164.9[8] | 0.733[8] | 1.412[8] |

| 3-Ethyloctane (B44116) | 5881-17-4 | 166.5-168[9][10][11] | 0.736[10] | 1.4136[10] |

| 4-Ethyloctane | 15869-86-0 | 163.6[12] | 0.733[12] | 1.412[12] |

| 2,6-Dimethyloctane | 2051-30-1 | 158[13] | 0.730[13] | 1.399-1.413[13] |

| 2,7-Dimethyloctane | 1072-16-8 | 159.75[14] | 0.724 (at 20°C)[14] | |

| 3,3-Dimethyloctane | 4110-44-5 | 161[15][16] | 0.734[16] | 1.413[16] |

Experimental Protocols

The accurate determination of the physical properties of decane isomers relies on standardized experimental procedures. These protocols are essential for ensuring the reproducibility and comparability of data across different studies and laboratories.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For hydrocarbons like the isomers of decane, several standard methods are employed.

Methodology: Simulated Distillation by Gas Chromatography (ASTM D2887, ASTM D5399, ASTM D7169)

A primary and highly accurate method for determining the boiling range distribution of petroleum products is Simulated Distillation (SimDis) by Gas Chromatography (GC).[17][18][19][20][21]

-

Principle: This technique correlates the retention time of a compound in a GC column with its boiling point. The sample is injected into a heated gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample separate based on their boiling points, with lower boiling point compounds eluting first. A detector measures the concentration of each eluting component.

-

Apparatus: A gas chromatograph equipped with a capillary column (non-polar stationary phase), a flame ionization detector (FID), and a temperature-programmable oven.

-

Procedure:

-

Calibration: A mixture of n-alkanes with known boiling points is injected to establish a retention time versus boiling point calibration curve.

-

Sample Analysis: A precise volume of the decane isomer is injected into the GC under the same conditions as the calibration mixture.

-

Data Acquisition: The retention time of the isomer is recorded.

-

Boiling Point Determination: The boiling point of the isomer is determined by comparing its retention time to the calibration curve.

-

Methodology: Fractional Distillation

For the physical separation of isomers, fractional distillation is a fundamental technique.[22][23][24][25][26]

-

Principle: This method separates liquids with different boiling points by a series of vaporizations and condensations in a fractionating column. The vapor phase becomes progressively enriched in the more volatile component as it rises through the column.

-

Apparatus: A distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

The mixture of isomers is placed in the distillation flask and heated.

-

As the mixture boils, the vapor rises into the fractionating column.

-

The vapor undergoes multiple condensation and re-vaporization cycles on the surface of the packing material in the column.

-

The vapor that reaches the top of the column is enriched in the component with the lower boiling point.

-

This vapor then passes into the condenser, where it is cooled and collected as a liquid in the receiving flask.

-

The temperature at the top of the column is monitored, and fractions are collected over specific temperature ranges.

-

Determination of Density

Density is a fundamental physical property defined as mass per unit volume.

Methodology: Digital Density Meter (ASTM D4052, ASTM D7777)

This is a modern and highly accurate method for determining the density of liquids.[27][28][29][30]

-

Principle: The instrument measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

-

Apparatus: A digital density meter with a thermostatically controlled measuring cell.

-

Procedure:

-

The instrument is calibrated using air and a standard liquid of known density (e.g., pure water).

-

The sample is injected into the clean, dry U-tube.

-

The instrument automatically measures the oscillation period and calculates the density.

-

The measurement is typically performed at a constant, specified temperature (e.g., 20°C).

-

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.

Methodology: Abbe Refractometer

The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids.[31][32][33][34][35]

-

Principle: The instrument works based on the principle of critical angle. A thin layer of the liquid sample is placed between two prisms. Light is passed through the prisms and the sample, and the angle at which total internal reflection occurs (the critical angle) is measured. This angle is directly related to the refractive index of the sample.

-

Apparatus: An Abbe refractometer, a light source (typically a sodium lamp for the D-line at 589 nm), and a constant temperature water bath to control the prism temperature.

-

Procedure:

-

The prisms of the refractometer are cleaned and a few drops of the sample are applied to the surface of the measuring prism.

-

The prisms are closed and the light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature of the measurement is recorded.

-

Isomeric Relationships of Decane

The relationship between 2,6-dimethyloctane and its other isomers can be visualized as a network where the central node is the molecular formula C10H22, and each connected node represents a unique structural isomer. The following diagram illustrates a subset of these relationships.

Figure 1: A diagram illustrating the isomeric relationship of 2,6-dimethyloctane with other selected decane isomers, all originating from the molecular formula C10H22.

Conclusion

The 75 structural isomers of decane, including 2,6-dimethyloctane, represent a fascinating case study in the structure-property relationships of hydrocarbons. While they all share the same molecular formula, their distinct atomic arrangements lead to a range of physical properties that dictate their utility in various scientific and industrial applications. The accurate measurement of these properties through standardized experimental protocols is paramount for quality control, research, and the development of new technologies. The continued study of these isomers will undoubtedly lead to further advancements in our understanding of organic chemistry and its practical applications.

References

- 1. Decane - Wikipedia [en.wikipedia.org]

- 2. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]

- 3. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. tceq.texas.gov [tceq.texas.gov]

- 5. Decane CAS#: 124-18-5 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-METHYLNONANE | 871-83-0 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-Ethyloctane | CAS#:5881-17-4 | Chemsrc [chemsrc.com]

- 10. 5881-17-4 CAS MSDS (3-ETHYL OCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 3-ethyloctane [stenutz.eu]

- 12. Page loading... [wap.guidechem.com]

- 13. chembk.com [chembk.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. Buy 3,3-Dimethyloctane | 4110-44-5 [smolecule.com]

- 16. Page loading... [guidechem.com]

- 17. store.astm.org [store.astm.org]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. matestlabs.com [matestlabs.com]

- 20. intertekinform.com [intertekinform.com]

- 21. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Purification [chem.rochester.edu]

- 24. The fractional distillation of crude oil | Class experiment | RSC Education [edu.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. byjus.com [byjus.com]

- 27. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 28. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 29. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 30. knowledge.reagecon.com [knowledge.reagecon.com]

- 31. refractometer.pl [refractometer.pl]

- 32. photonics.com [photonics.com]

- 33. hinotek.com [hinotek.com]

- 34. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 35. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

2,6-Dimethyloctane structural formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, IUPAC name, physicochemical properties, synthesis, and analytical protocols for 2,6-dimethyloctane. The information is curated for professionals in research and development.

Chemical Identity and Structure

2,6-Dimethyloctane is a branched-chain alkane. Its fundamental characteristics are outlined below.

-

IUPAC Name: 2,6-dimethyloctane[1]

-

Molecular Formula: C₁₀H₂₂[2]

-

Condensed Structural Formula: CH₃CH(CH₃)CH₂CH₂CH₂CH(CH₃)CH₂CH₃

-

SMILES: CCC(C)CCCC(C)C

-

CAS Number: 2051-30-1

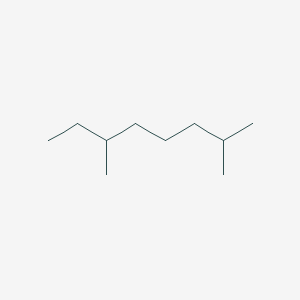

Below is a two-dimensional structural representation of the 2,6-dimethyloctane molecule.

Caption: 2D Structural Formula of 2,6-Dimethyloctane

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 2,6-dimethyloctane, compiled from various sources.

| Property | Value | Reference(s) |

| Physical Properties | ||

| Molecular Weight | 142.28 g/mol | [2] |

| Physical State | Liquid at 20°C | |

| Appearance | Colorless to almost colorless clear liquid | |

| Melting Point | -102.00 °C | |

| Boiling Point | 158 °C | |

| Density | 0.73 g/cm³ at 20°C | |

| Refractive Index | 1.41 | |

| Flash Point | 34 °C | |

| Water Solubility | 89.16 µg/L (temperature not stated) | |

| Spectroscopic Data | ||

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.53, 1.34, 1.29, 1.26, 1.23, 1.15, 1.08, 0.87, 0.86, 0.85 | |

| ¹³C NMR | Data available, specific shifts not detailed in search results. | [3] |

| Mass Spectrometry (EI) | Major m/z peaks: 57, 43, 71 | [1] |

| IR Spectroscopy | Neat; major peaks characteristic of alkane C-H stretching and bending. | [1] |

| Kovats Retention Index | Standard non-polar: 927-942.8 | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of 2,6-dimethyloctane.

A reported synthesis of 2,6-dimethyloctane involves the hydrogenation of geraniol, followed by the reduction of an intermediate mixture.

Experimental Procedure:

-

Hydrogenation of Geraniol: Geraniol (184 g, 1.19 mol) is dissolved in tetrahydrofuran (B95107) (700 mL). 5% Palladium on carbon (5.09 g) is added as a catalyst. The mixture is subjected to hydrogenation at room temperature for 15 hours.

-

Filtration and Concentration: Post-hydrogenation, the reaction mixture is filtered to remove the Pd/C catalyst. The filter cake is washed with hexane. The combined filtrate is concentrated by rotary evaporation to remove THF and hexane.

-

Vacuum Distillation: The crude product is separated by vacuum distillation. This yields 3,7-dimethyloctan-1-ol (B75441) and a mixture of 3,7-dimethyloct-2-ene and 2,6-dimethyloctane.

-

Reduction to 2,6-Dimethyloctane: The isolated octane (B31449)/octene mixture is then reduced with hydrogen gas in the presence of fresh Pd/C (1.69 g, 5% Pd). This reduction is carried out neat.

-

Final Purification: The resulting 2,6-dimethyloctane is isolated and purified by vacuum distillation (83-86 °C at 70 mm Hg). The final product identity is confirmed by NMR and GC/MS.

The following diagram illustrates the workflow for this synthesis.

Caption: Synthesis Workflow for 2,6-Dimethyloctane

GC-MS is a standard and effective method for the identification and quantification of volatile organic compounds like 2,6-dimethyloctane.

Protocol Outline:

-

Sample Preparation: For analysis in complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction. The extract is then concentrated to a suitable volume.

-

GC-MS System: An Agilent HP6890 Series GC (or equivalent) coupled with an HP5973 Mass Selective Detector (MSD) can be used.

-

Chromatographic Column: A non-polar capillary column, such as a fused silica (B1680970) column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkanes.

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.

-

Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

-

Temperature Program: An initial oven temperature of 50°C, held for 2-3 minutes, followed by a ramp of 10-15°C/min up to 250-280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Identification: The retention time and the resulting mass spectrum of the sample are compared to those of a pure standard of 2,6-dimethyloctane. The fragmentation pattern, with key ions at m/z 43, 57, and 71, serves as a fingerprint for identification.[1]

-

Applications in Research and Development

2,6-Dimethyloctane is utilized in several areas of research and industry:

-

Fuel and Lubricant Industry: Its branched structure makes it a desirable component in fuels to improve octane ratings and in lubricants to enhance performance characteristics.

-

Chemical Synthesis: It serves as a non-polar solvent and as a starting material or intermediate for the synthesis of other organic molecules.

-

Flavor and Fragrance: Due to its specific odor profile, it can be used as a component in the formulation of fragrances and flavors.

-

Model Compound: In research, it is used as a model compound for studying the behavior and reactions of branched-chain alkanes.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dimethyloctane

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-dimethyloctane (CAS: 2051-30-1). The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in structured tables, detailing experimental methodologies, and illustrating analytical workflows and fragmentation pathways.

Molecular Structure

2,6-Dimethyloctane is a branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1][2] Its structure is foundational to interpreting the spectroscopic data presented below.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for 2,6-Dimethyloctane Data obtained at 400 MHz in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assigned Proton(s) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH attached to two CH₃ | 1.526 | m | J(A,L) = 6.64 |

| CH₂ | 1.340 | m | - |

| CH₂ | 1.290 | m | J(C,N) = 7.47 |

| CH₂ | 1.290 | m | - |

| CH₂ | 1.260 | m | - |

| CH₂ | 1.230 | m | - |

| CH | 1.150 | m | - |

| CH | 1.150 | m | - |

| CH₃ | 1.080 | d | - |

| CH₃ | 0.869 | d | - |

| CH₃ | 0.857 | t | - |

| CH₃ | 0.846 | t | - |

| Source: ChemicalBook[3] |

Table 2: ¹³C NMR Spectroscopic Data for 2,6-Dimethyloctane Data obtained in CDCl₃. Chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Relative Intensity |

| 39.57 | 581 |

| 37.07 | 539 |

| 34.62 | 471 |

| 29.67 | 576 |

| 28.13 | 440 |

| 24.99 | 571 |

| 22.73 | 1000 |

| 19.30 | 571 |

| 11.45 | 497 |

| Source: ChemicalBook[4] |

Experimental Protocols

General Procedure for NMR Spectroscopy: A sample of 2,6-dimethyloctane is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are acquired on a high-field NMR spectrometer, such as a 300 or 400 MHz instrument.[3][5] For ¹H NMR, standard pulse sequences are used to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, where each unique carbon atom gives a distinct peak.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

As a saturated alkane, the IR spectrum of 2,6-dimethyloctane is characterized by absorptions corresponding to C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for 2,6-Dimethyloctane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2850-3000 | C-H Stretch (sp³) | Strong |

| ~1450-1470 | C-H Bend (Methylene) | Medium |

| ~1375 | C-H Bend (Methyl) | Medium |

| Note: These are characteristic ranges for alkanes. The actual spectrum can be obtained from the NIST Chemistry WebBook.[1][6][7] |

Experimental Protocols

General Procedure for FTIR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like 2,6-dimethyloctane, the spectrum is often recorded neat (without a solvent).[8] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.[8] Alternatively, the vapor phase spectrum can be measured.[8] The instrument passes a beam of infrared light through the sample and a detector measures the amount of light absorbed at each frequency. The resulting data is transformed into a spectrum showing transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Workflow

The logical flow for identifying a compound like 2,6-dimethyloctane using multiple spectroscopic techniques is outlined below.

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Data Presentation

The mass spectrum of 2,6-dimethyloctane is obtained using electron ionization (EI), which causes the molecule to fragment in characteristic ways.[2]

Table 4: Significant Peaks in the Mass Spectrum of 2,6-Dimethyloctane

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity | Comments |

| 142 | [C₁₀H₂₂]⁺ | Low | Molecular Ion (M⁺) |

| 113 | [M - C₂H₅]⁺ | Medium | Loss of an ethyl group |

| 99 | [M - C₃H₇]⁺ | Medium | Loss of a propyl group |

| 85 | [M - C₄H₉]⁺ | High | Loss of a butyl group |

| 71 | [C₅H₁₁]⁺ | High | |

| 57 | [C₄H₉]⁺ | High (often Base Peak) | Stable tertiary or secondary carbocation |

| 43 | [C₃H₇]⁺ | High | Isopropyl or propyl cation |

| Note: Fragmentation patterns can be complex, and peak intensities may vary between instruments.[9][10] |

Experimental Protocols

General Procedure for EI-Mass Spectrometry: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), knocks an electron off the molecule to form a positively charged molecular ion (M⁺).[9] The excess energy causes the molecular ion to break apart into smaller, positively charged fragments and neutral radicals. These charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of MS Fragmentation

The fragmentation of the 2,6-dimethyloctane molecular ion leads to several stable carbocations, which are observed as prominent peaks in the mass spectrum.

Caption: Key fragmentation pathways for 2,6-dimethyloctane.

References

- 1. Octane, 2,6-dimethyl- [webbook.nist.gov]

- 2. Octane, 2,6-dimethyl- [webbook.nist.gov]

- 3. 2,6-DIMETHYLOCTANE(2051-30-1) 1H NMR spectrum [chemicalbook.com]

- 4. 2,6-DIMETHYLOCTANE(2051-30-1) 13C NMR spectrum [chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Octane, 2,6-dimethyl- [webbook.nist.gov]

- 7. Octane, 2,6-dimethyl- [webbook.nist.gov]

- 8. 2,6-Dimethyloctane | C10H22 | CID 16319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 2,6-Dimethyloctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,6-dimethyloctane, a branched alkane, in a wide array of organic solvents. Understanding the solubility of such nonpolar compounds is critical in various applications, including reaction chemistry, formulation development, and extraction processes. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a theoretical framework for understanding the governing principles of solute-solvent interactions.

Quantitative Solubility Data

The solubility of 2,6-dimethyloctane in a diverse range of organic solvents at 25°C is summarized in the table below. This data is essential for solvent selection and process optimization. 2,6-Dimethyloctane, being a nonpolar molecule, generally exhibits good solubility in other nonpolar organic solvents, a principle often summarized by the adage "like dissolves like".[1] The primary intermolecular forces at play are weak van der Waals forces, specifically London dispersion forces.[2] When 2,6-dimethyloctane dissolves in an organic solvent, the existing van der Waals forces between solvent molecules are disrupted and new ones are formed between the solvent and solute molecules. As these forces are of similar magnitude, there is typically no significant energy barrier to solubility.[2]

| Solvent Category | Solvent Name | Solubility (g/L) at 25°C[3] |

| Alcohols | Methanol | 657.88 |

| Ethanol | 1678.13 | |

| n-Propanol | 1877.14 | |

| Isopropanol | 1903.85 | |

| n-Butanol | 2830.15 | |

| Isobutanol | 1613.27 | |

| sec-Butanol | 2417.46 | |

| tert-Butanol | 3537.25 | |

| n-Pentanol | 1995.79 | |

| Isopentanol | 2923.05 | |

| n-Hexanol | 6495.1 | |

| n-Heptanol | 2035.29 | |

| n-Octanol | 1800.49 | |

| Ethylene Glycol | 58.75 | |

| Propylene Glycol | 195.93 | |

| 2-Methoxyethanol | 1298.49 | |

| 2-Ethoxyethanol | 1146.63 | |

| 2-Butoxyethanol | 1800.22 | |

| 2-Propoxyethanol | 3700.9 | |

| Ethers | Diethyl Ether | 7326.4 |

| Tetrahydrofuran (THF) | 8577.21 | |

| 1,4-Dioxane | 4791.61 | |

| Methyl tert-butyl ether (MTBE) | 7009.59 | |

| Esters | Methyl Acetate | 1513.13 |

| Ethyl Acetate | 3112.59 | |

| n-Propyl Acetate | 2354.75 | |

| Isopropyl Acetate | 2592.92 | |

| n-Butyl Acetate | 9282.42 | |

| Isobutyl Acetate | 1780.86 | |

| n-Pentyl Acetate | 2417.49 | |

| Ethyl Formate | 952.1 | |

| Ketones | Acetone | 1988.36 |

| 2-Butanone (MEK) | 2489.98 | |

| 2-Pentanone | 3082.81 | |

| Cyclopentanone | 2755.43 | |

| Cyclohexanone | 3977.01 | |

| Methyl isobutyl ketone (MIBK) | 2318.58 | |

| Hydrocarbons | n-Hexane | 7420.53 |

| n-Heptane | 11261.05 | |

| n-Octane | 2023.66 | |

| Cyclohexane | 7298.02 | |

| Toluene | 2193.64 | |

| o-Xylene | 1137.28 | |

| m-Xylene | 1397.58 | |

| p-Xylene | 1519.88 | |

| Ethylbenzene | 1329.78 | |

| Halogenated Solvents | Dichloromethane | 3152.57 |

| Chloroform | 4292.52 | |

| Carbon Tetrachloride | 1358.94 | |

| 1,2-Dichloroethane | 2623.32 | |

| Chlorobenzene | 1577.26 | |

| Aprotic Polar Solvents | Acetonitrile | 1038.34 |

| Dimethylformamide (DMF) | 721.72 | |

| Dimethyl Sulfoxide (DMSO) | 962.58 | |

| N-Methyl-2-pyrrolidone (NMP) | 921.6 | |

| Dimethyl Acetamide (DMAc) | 735.74 | |

| Dimethyl Carbonate | 217.24 | |

| Acids | Acetic Acid | 531.42 |

| Propionic Acid | 676.88 | |

| Formic Acid | 43.95 | |

| Amides | Formamide | 71.67 |

| Other | transcutol | 4749.72 |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[4] The following is a detailed protocol that can be adapted for the determination of 2,6-dimethyloctane solubility in various organic solvents.

Saturated Shake-Flask Method

Objective: To determine the equilibrium solubility of 2,6-dimethyloctane in a specific organic solvent at a controlled temperature.

Materials:

-

2,6-Dimethyloctane (high purity)

-

Organic solvent of interest (analytical grade)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument.

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of 2,6-dimethyloctane to a glass vial or flask. The presence of undissolved solute is crucial to ensure that equilibrium with the solid phase is reached.[3]

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For alkanes in organic solvents, this typically takes 24 to 72 hours.[5] It is advisable to perform preliminary experiments to determine the optimal equilibration time by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved 2,6-dimethyloctane to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of calibration standards of 2,6-dimethyloctane in the same organic solvent.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method. Gas chromatography with a flame ionization detector (GC-FID) is a highly effective technique for quantifying hydrocarbons.[6]

-

The concentration of 2,6-dimethyloctane in the filtered sample corresponds to its solubility in the organic solvent at the experimental temperature.

-

Analytical Method: Gas Chromatography (GC-FID)

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

A suitable capillary column (e.g., a non-polar column like DB-1 or HP-5).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 5 minutes at 200°C.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL.

Quantification:

-

Construct a calibration curve by plotting the peak area of the 2,6-dimethyloctane standards against their known concentrations.

-

Determine the concentration of 2,6-dimethyloctane in the experimental sample by interpolating its peak area on the calibration curve.

Factors Influencing Solubility

The solubility of a branched alkane like 2,6-dimethyloctane is governed by the intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key factors and their relationships that determine the solubility of a nonpolar solute in an organic solvent.

Caption: Key determinants of 2,6-dimethyloctane solubility.

Conclusion

This technical guide provides a comprehensive resource for understanding and utilizing the solubility of 2,6-dimethyloctane in a variety of organic solvents. The provided quantitative data, detailed experimental protocols, and theoretical framework are intended to support researchers, scientists, and drug development professionals in their work. Accurate knowledge of solubility is paramount for the successful design and execution of chemical processes, and the information contained herein serves as a valuable tool for achieving this.

References

The Ubiquitous Alkane: A Technical Primer on the Natural Occurrence of 2,6-Dimethyloctane in Flora

For Immediate Release

This technical guide provides an in-depth overview of the natural occurrence of the branched-chain alkane, 2,6-dimethyloctane, in the plant kingdom. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings on its presence, quantification, and the methodologies employed for its detection. Furthermore, it explores the broader context of plant volatile signaling, a critical aspect of chemical ecology.

Executive Summary

2,6-Dimethyloctane, a volatile organic compound (VOC), has been identified as a natural constituent in the essential oils of several plant species. While not as extensively studied as other terpenes or aromatic compounds, its presence suggests a potential role in plant defense, communication, or other ecological interactions. This guide consolidates the available quantitative data, details the primary experimental protocols for its analysis, and visualizes the general pathways through which plant volatiles elicit responses.

Natural Occurrence and Quantitative Analysis

The presence of 2,6-dimethyloctane has been documented in a variety of plant species, primarily through the analysis of their essential oils. The concentration of this alkane can vary significantly depending on the plant species, geographical location, and environmental conditions.

Table 1: Quantitative Data on 2,6-Dimethyloctane in Plant Species

| Plant Species | Family | Plant Part | Concentration (% of Essential Oil) | Reference |

| Cymbopogon citratus (DC.) Stapf (Lemongrass) | Poaceae | Leaves | 0.74 | [1][2] |

| Lippia nodiflora (L.) Michx. (syn. Phyla nodiflora) | Verbenaceae | Aerial Parts | Detected | [3] |

| Asystasia gangetica (L.) T.Anderson | Acanthaceae | - | Detected |

Note: "Detected" indicates that the compound was identified, but quantitative data was not provided in the cited literature.

Experimental Protocols

The identification and quantification of 2,6-dimethyloctane in plant matrices rely on established analytical techniques for volatile compounds. The primary methodologies involve extraction of the essential oil followed by chromatographic separation and mass spectrometric detection.

Extraction of Volatile Compounds

3.1.1 Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[4][5][6][7][8]

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.[4][5]

-

Apparatus: A distillation still, a condenser, and a collection vessel are required.

-

Procedure:

-

The plant material is placed in the still.

-

Steam is generated in a separate chamber and introduced into the still.

-

The steam ruptures the plant's oil glands, releasing the volatile compounds.

-

The vapor mixture is directed to a condenser, where it is cooled and converted back into a liquid.

-

The lighter essential oil separates from the water and is collected.[8]

-

3.1.2 Solvent Extraction

Solvent extraction is employed for plant materials that are sensitive to the high temperatures of steam distillation.[9][10]

-

Principle: An organic solvent is used to dissolve the volatile compounds from the plant material.

-

Solvents: Common solvents include hexane, ethanol, and supercritical CO2.[9][10]

-

Procedure:

-

The plant material is macerated and soaked in the chosen solvent.

-

The solvent extracts the essential oils, along with other non-volatile components like waxes and pigments.

-

The solvent is then evaporated, leaving behind a concentrated extract known as a concrete.

-

Further processing with a second solvent, typically ethanol, can be used to separate the absolute (the pure plant oil) from the waxes.[10]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying individual volatile compounds within a complex mixture like an essential oil.[11][12][13][14]

-

Principle: The volatile compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

General GC-MS Protocol:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane).

-

Injection: A small volume of the diluted sample is injected into the heated inlet of the gas chromatograph.

-

Separation: The sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is heated according to a specific temperature program to facilitate the separation of compounds.

-

Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is compared to a library of known spectra for identification.

-

Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram.

-

3.2.1 Headspace GC-MS

Headspace analysis is a variation of GC-MS used to analyze the volatile compounds emitted from a sample without solvent extraction.[15][16][17][18][19]

-

Principle: The plant material is sealed in a vial and heated, allowing the volatile compounds to accumulate in the headspace (the gas phase above the sample). A sample of the headspace gas is then injected into the GC-MS for analysis.[15][16] This technique is particularly useful for analyzing the aroma profile of fresh plant material.

Signaling Pathways and Logical Relationships

While the specific signaling pathway for 2,6-dimethyloctane has not been elucidated, the general mechanism of how plants perceive and respond to volatile organic compounds (VOCs) provides a framework for understanding its potential role. VOCs are key mediators in plant-plant communication and plant-insect interactions.[20][21][22]

General Plant Volatile Signaling Pathway

The following diagram illustrates a generalized pathway of VOC perception and the subsequent induction of defense responses in a receiver plant.

References

- 1. Chemical composition and biological activity of lemongrass volatile oil and n-Hexane extract: GC/MS analysis, in vitro and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 5. magritek.com [magritek.com]

- 6. engineering.iastate.edu [engineering.iastate.edu]

- 7. purodem.com [purodem.com]

- 8. rockymountainoils.com [rockymountainoils.com]

- 9. usalab.com [usalab.com]

- 10. Essential oil - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phytojournal.com [phytojournal.com]

- 15. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) [pubmed.ncbi.nlm.nih.gov]

- 16. Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. [PDF] Volatile Signaling in Plant-Plant Interactions: "Talking Trees" in the Genomics Era | Semantic Scholar [semanticscholar.org]

- 22. Plant volatiles as cues and signals in plant communication - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dimethyloctane as a Volatile Organic Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyloctane (CAS No: 2051-30-1) is a branched-chain alkane and a recognized volatile organic compound (VOC). Its presence in the environment is attributed to both natural and anthropogenic sources. As a VOC, its atmospheric chemistry, potential toxicological effects, and analytical determination are of interest to a wide range of scientific disciplines. This technical guide provides a comprehensive overview of the current knowledge on 2,6-dimethyloctane, including its physicochemical properties, known sources, environmental fate, and toxicological profile. Detailed experimental protocols for its analysis are also presented, alongside visualizations of its atmospheric degradation pathway and analytical workflow to support further research and risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-dimethyloctane is presented in Table 1. This data is essential for understanding its environmental partitioning, volatility, and potential for atmospheric transport.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [2][3] |

| CAS Number | 2051-30-1 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 158 °C | [4] |

| Vapor Pressure | 3.21 mmHg at 25°C | [4] |

| Flash Point | 34 °C | [4] |

| Density | 0.73 g/cm³ | [4] |

| Water Solubility | 89.16 µg/L (temperature not stated) | [1] |

| logP (Octanol/Water Partition Coefficient) | 5.1 | [2][3] |

Sources of 2,6-Dimethyloctane

2,6-Dimethyloctane is introduced into the environment from both natural and man-made sources.

Natural Sources

The primary known natural source of 2,6-dimethyloctane is as a constituent of essential oils in certain plants. It has been specifically identified in:

-

Lemongrass (Cymbopogon citratus): It is a volatile component isolated from the essential oil of lemongrass leaves.[5]

-

Lippia nodiflora: This plant is also cited as a natural source of 2,6-dimethyloctane.[6]

Anthropogenic Sources

Human activities are significant contributors to the environmental presence of 2,6-dimethyloctane. Its primary anthropogenic sources include:

-

Fuel and Lubricant Additive: Due to its high octane (B31449) rating and stability, it is used as a blending component in gasoline and as an additive in lubricants to enhance performance and efficiency.[7]

-

Industrial Solvent and Chemical Intermediate: Its non-polar nature makes it a useful solvent in various industrial applications and chemical synthesis processes.[7] It also serves as a starting material for the synthesis of other organic compounds, such as certain alcohols.[4]

-

Vapor Emissions: As a component of gasoline, it can be released into the atmosphere as unburned hydrocarbons from vehicle exhaust and through evaporative emissions from fuel tanks.[8]

Atmospheric Chemistry and Environmental Fate

As a VOC, the atmospheric fate of 2,6-dimethyloctane is primarily governed by its reaction with photochemically generated oxidants.

Atmospheric Degradation Pathway

Figure 1: Generalized atmospheric degradation pathway of 2,6-dimethyloctane.

Atmospheric Lifetime

The atmospheric lifetime of 2,6-dimethyloctane is determined by its reaction rate with the •OH radical. In the absence of specific experimental data, its lifetime can be estimated based on data for similar branched C10 alkanes. The atmospheric lifetime is expected to be on the order of a few days, indicating that it is a relatively reactive VOC that can contribute to local and regional air pollution.

Toxicological Profile

The toxicological data for 2,6-dimethyloctane is limited, and no comprehensive studies on its chronic effects, carcinogenicity, or reproductive toxicity have been published. The available information primarily pertains to its acute hazards.

-

Aspiration Hazard: It is classified as a substance that may be fatal if swallowed and enters the airways.[9]

-

Irritation: It may cause skin and eye irritation.[3]

-

Neurotoxicity: It is listed as a neurotoxin that can cause acute solvent syndrome.[3]

-

Inhalation and Dermal Toxicity: Specific data on inhalation and dermal toxicity are not determined.[6]

Given the limited data, handling of 2,6-dimethyloctane should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area.

Experimental Protocols

The analysis of 2,6-dimethyloctane, particularly in air samples, is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol for the determination of 2,6-dimethyloctane in air.

Sample Collection and Preparation

-

Air Sampling: Air samples are drawn through a sorbent tube containing a suitable adsorbent material (e.g., Tenax® TA, Carbograph 5TD) using a calibrated air sampling pump. The volume of air sampled will depend on the expected concentration of 2,6-dimethyloctane.

-

Thermal Desorption: The sorbent tube is placed in a thermal desorber, where it is heated to release the trapped volatile compounds. The desorbed analytes are then transferred to the GC column via a heated transfer line.

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable for the separation of alkanes. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature program is used to separate the components of the sample. A typical program might be: initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: The identification of 2,6-dimethyloctane is based on its retention time and comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

-

Figure 2: General workflow for the analysis of 2,6-dimethyloctane in air by GC-MS.

Conclusion

2,6-Dimethyloctane is a volatile organic compound with both natural and significant anthropogenic sources. Its atmospheric chemistry is characteristic of branched alkanes, leading to the formation of secondary pollutants. While its toxicological profile indicates potential hazards, detailed studies are lacking. The analysis of 2,6-dimethyloctane can be effectively performed using GC-MS. Further research is needed to fully characterize its environmental impact and potential health effects. This guide provides a foundational understanding for researchers and professionals working with or studying this compound.

References

- 1. Page loading... [guidechem.com]

- 2. scent.vn [scent.vn]

- 3. 2,6-Dimethyloctane | C10H22 | CID 16319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 2051-30-1,2,6-DIMETHYLOCTANE | lookchem [lookchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 2,6-dimethyl octane, 2051-30-1 [thegoodscentscompany.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. 2,6-Dimethyloctane | 2051-30-1 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Chirality and Stereoisomers of 2,6-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals